6-bromo-3-(5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
Description
6-Bromo-3-(5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a heterocyclic compound featuring a quinolinone core substituted with a bromine atom at position 6, a phenyl group at position 4, and a dihydro-pyrazole ring at position 2. The pyrazole moiety is further substituted with a 2-methoxyphenyl group and a tosyl (p-toluenesulfonyl) group. This structural complexity imparts unique physicochemical properties, including distinct electronic characteristics due to the electron-donating methoxy group and the electron-withdrawing tosyl substituent.
Properties
IUPAC Name |
6-bromo-3-[3-(2-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26BrN3O4S/c1-20-12-15-23(16-13-20)41(38,39)36-28(24-10-6-7-11-29(24)40-2)19-27(35-36)31-30(21-8-4-3-5-9-21)25-18-22(33)14-17-26(25)34-32(31)37/h3-18,28H,19H2,1-2H3,(H,34,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQAQUIRQMTGQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26BrN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-bromo-3-(5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of various precursors. The synthesis typically includes the use of bromo derivatives and tosylated pyrazoles, followed by cyclization to form the quinoline structure. A detailed synthetic procedure has been documented in supporting literature, highlighting yields and characterization methods such as NMR and mass spectrometry .
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. Specifically, compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve interference with bacterial DNA synthesis.
Anti-inflammatory Effects
Studies have demonstrated that pyrazole derivatives can possess anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its role as an inhibitor of human acetylcholinesterase (AChE). Virtual screening and docking studies have shown that it interacts with the active site of AChE, which could have implications for treating neurodegenerative diseases such as Alzheimer's .
Case Study 1: Antimicrobial Efficacy
In a study published in 2023, researchers evaluated the antimicrobial activity of several quinoline derivatives, including the target compound. The results indicated a notable inhibition zone against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Target Compound | 32 | Effective |
| Control (Standard Antibiotic) | 16 | Highly Effective |
Case Study 2: Anti-inflammatory Activity
A separate study assessed the anti-inflammatory effects of the compound using an LPS-induced inflammation model in mice. The administration of the compound resulted in a significant reduction in TNF-alpha levels compared to the control group, indicating its potential as an anti-inflammatory agent .
| Treatment Group | TNF-alpha Levels (pg/mL) |
|---|---|
| Control | 150 |
| Compound Treatment | 75 |
Scientific Research Applications
Structure and Properties
This compound features a quinoline core substituted with a bromo group, a pyrazole moiety, and a methoxyphenyl group. The molecular formula is with a molecular weight of approximately 552.4 g/mol. The presence of the tosyl group enhances its reactivity, making it suitable for further chemical modifications.
Anticancer Activity
Recent studies have indicated that compounds similar to 6-bromo-3-(5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one exhibit significant anticancer properties. The activation of fibroblast growth factor receptor (FGFR) pathways has been implicated in various tumors, suggesting that this compound may inhibit these pathways effectively.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. For instance, derivatives of quinoline structures have been evaluated for their efficacy against bacterial and fungal strains. The introduction of substituents like methoxy groups has been found to enhance antimicrobial potency .
Anti-inflammatory Effects
Quinoline derivatives are also recognized for their anti-inflammatory properties. Studies have demonstrated that modifications to the quinoline structure can lead to compounds that inhibit inflammatory responses, making them candidates for treating inflammatory diseases .
Case Study 1: Anticancer Screening
In a study focused on the anticancer potential of quinoline derivatives, several compounds were synthesized and screened for their ability to inhibit tumor cell proliferation. The results indicated that the presence of specific substituents, such as the methoxy group in the pyrazole ring, significantly improved cytotoxicity against cancer cell lines .
Case Study 2: Antimicrobial Activity Assessment
A series of experiments evaluated the antimicrobial efficacy of various quinoline derivatives, including those structurally related to our compound of interest. The findings revealed that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria .
Data Tables
Comparison with Similar Compounds
Structural Analogues with Modified Pyrazole Substituents
Several analogues with variations in the pyrazole substituents have been synthesized (Table 1):
Key Observations :
- Electron Effects : The 2-methoxyphenyl group in the target compound donates electrons, contrasting with the electron-withdrawing nitro group in the analogue from , which may reduce reactivity in nucleophilic substitutions .
- Solubility: The diethylamino-propanoyl group in ’s compound likely enhances aqueous solubility compared to the hydrophobic tosyl group in the target compound .
- Steric Hindrance : The bulky tosyl group in the target compound may hinder interactions in biological systems compared to smaller acyl groups (e.g., 3-chlorobenzoyl in ) .
Physicochemical Properties
Comparative data for select compounds (Table 2):
- The target compound’s pKa (~9–10) aligns with typical quinolinone NH acidity, enabling pH-dependent solubility adjustments .
Q & A
Q. Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB IDs for kinases) .
- MD simulations : Run GROMACS simulations (100 ns) to assess binding stability under physiological conditions .
- QSAR modeling : Train models with descriptors like logP , polar surface area , and H-bond donors .
Validation : Cross-validate with experimental IC50 values and SPR (surface plasmon resonance) data .
Advanced: How can structural modifications enhance the compound’s pharmacokinetic properties while retaining activity?
Answer : Focus on:
Q. Experimental Workflow :
Synthesize analogs via parallel synthesis .
Screen solubility using shake-flask method .
Test metabolic stability in hepatocyte microsomes .
Advanced: What analytical techniques are most reliable for characterizing this compound’s purity and stereochemistry?
Q. Answer :
Pitfall : Pyrazole ring puckering may cause split signals in NMR; use VT-NMR (variable temperature) to clarify .
Advanced: How do researchers differentiate between in vitro artifacts and true biological activity for this compound?
Q. Answer :
- Counter-screening : Test against HEK293 (non-target cells) to rule off-target effects .
- Redox interference : Add catalase to assays to neutralize reactive oxygen species (ROS) artifacts .
- Proteomics : Perform LC-MS/MS to identify binding partners in cell lysates .
Case Study : A 2025 study resolved false positives in kinase inhibition by correlating ATP competition assays with thermal shift data .
Advanced: What environmental impact assessments are relevant for large-scale synthesis of this compound?
Q. Answer :
- Persistency testing : Use OECD 309 (water-sediment degradation) to evaluate half-life .
- Ecotoxicology : Conduct Daphnia magna acute toxicity (EC50) and algae growth inhibition assays .
- Waste management : Optimize solvent recovery via distillation and replace halogenated solvents with 2-MeTHF .
Regulatory Alignment : Follow REACH guidelines for brominated compound disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
